Dimethyl Phthalate-13C2
Description
Significance of Stable Isotope-Labeled Compounds in Mechanistic and Quantitative Investigations
Stable isotope-labeled compounds are indispensable tools for both mechanistic and quantitative studies. symeres.com In mechanistic investigations, they help to elucidate the precise steps of a chemical reaction or a metabolic pathway. symeres.comacs.org By tracking the position of the labeled atoms in the products, scientists can deduce the sequence of bond-breaking and bond-forming events.
For quantitative analysis, SILs like Dimethyl Phthalate-¹³C₂ are considered the gold standard for internal standards, particularly in methods using liquid chromatography-mass spectrometry (LC-MS). scispace.commusechem.comnih.gov An internal standard is a known quantity of a compound added to a sample at the beginning of the analytical process. musechem.com Because the SIL is chemically and physically almost identical to its unlabeled counterpart (the analyte), it experiences the same variations during sample preparation, extraction, and analysis. nih.govwaters.com This allows it to correct for sample loss and fluctuations in the instrument's signal, a phenomenon known as matrix effects. musechem.comwaters.com The use of a SIL ensures that the final measurement accurately reflects the true concentration of the analyte in the sample, which is critical for the precise quantification of environmental pollutants like Dimethyl Phthalate (B1215562). musechem.comdps-instruments.com
Rationale for Utilizing Carbon-13 Labeling in Environmental and Biochemical Systems
The choice of Carbon-13 (¹³C) as a label is particularly advantageous in environmental and biochemical research for several key reasons. alfa-chemistry.com Unlike its radioactive counterpart, Carbon-14, ¹³C is a stable, non-radioactive isotope, making it safe for use in a wide array of experimental conditions without special handling protocols or risk of radiation exposure. diagnosticsworldnews.com
Carbon is the fundamental building block of organic molecules, making ¹³C-labeling a natural choice for studying everything from drug metabolites to environmental contaminants. alfa-chemistry.comwikipedia.org The ¹³C isotope occurs naturally with an abundance of about 1.1%, while the vast majority of carbon is ¹²C. nih.gov This low natural abundance means that introducing a ¹³C-labeled compound, such as Dimethyl Phthalate-¹³C₂, creates a strong, distinct signal that can be easily detected against the low natural background by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
In environmental science, ¹³C-labeling is a powerful tool for tracing the fate and transport of pollutants. alfa-chemistry.comnih.gov For instance, by introducing Dimethyl Phthalate-¹³C₂ into a controlled ecosystem, researchers can track its degradation, bioaccumulation in organisms, and movement through soil and water, providing crucial data for environmental risk assessments. alfa-chemistry.comresearchgate.net
| Isotope | Symbol | Natural Abundance (%) | Key Research Applications |
| Carbon-13 | ¹³C | ~1.1% | Metabolic tracing, quantitative proteomics, environmental fate studies. alfa-chemistry.comnih.gov |
| Nitrogen-15 | ¹⁵N | ~0.37% | Protein and nucleic acid studies, nitrogen cycle research. symeres.comnih.gov |
| Deuterium | ²H or D | ~0.015% | Mechanistic studies (Kinetic Isotope Effect), metabolic profiling. symeres.com |
| Oxygen-18 | ¹⁸O | ~0.2% | Mechanistic studies, water tracing, paleoclimatology. nih.govnih.gov |
Evolution of Stable Isotope Tracer Methodologies in Modern Analytical Science
The use of stable isotopes as tracers is intrinsically linked to the development of mass spectrometry. spectroscopyonline.com The journey began in the early 20th century with the work of scientists like J.J. Thomson and F.W. Aston, whose initial mass spectrometers were the first instruments capable of separating elements based on their mass and demonstrating the existence of isotopes. acs.orgnih.govworktribe.com These early discoveries laid the groundwork for the entire field.
While the fundamental design of isotope ratio mass spectrometers has remained consistent since the 1940s, the technology and its applications have evolved dramatically. nih.gov The initial use of tracers in the 1930s by pioneers like Rudolph Schoenheimer and David Rittenberg revolutionized the understanding of mammalian metabolism, revealing the dynamic state of body constituents. nih.gov However, the widespread adoption of stable isotope methods was initially hampered by the limited sensitivity of early mass spectrometers. nih.gov
The modern era of stable isotope analysis was ushered in by the coupling of separation techniques with mass spectrometry. The development of gas chromatography-mass spectrometry (GC-MS) in the 1950s and, later, liquid chromatography-mass spectrometry (LC-MS) provided the sensitivity and selectivity needed to analyze complex biological and environmental samples. nih.govnih.gov These hybrid techniques allow for the physical separation of compounds before they enter the mass spectrometer for isotopic analysis, greatly improving the accuracy and reliability of measurements. nih.govnih.gov Concurrently, advances in NMR spectroscopy have provided a complementary method for determining the exact position of isotopic labels within a molecule, offering detailed structural insights. acs.orgirisotope.comnih.gov These continuous technological advancements have solidified the role of stable isotope tracers as an essential and powerful tool in science. nih.goviaea.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346598-73-9 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
di(113C)methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1+1,2+1 |
InChI Key |
NIQCNGHVCWTJSM-ZDOIIHCHSA-N |
Synonyms |
1,2-Benzenedicarboxylic Acid 1,2-Dimethyl-13C2 Ester; Avolin-13C2; DMF-13C2; DMP-13C2; Dimethyl-13C2 1,2-Benzenedicarboxylate; Dimethyl-13C2 o-Phthalate; Dimethyl-13C2 Phthalate; Fermine-13C2; Mipax-13C2; NSC 15398-13C2; NTM-13C2; Palatinol M-13C2; R |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Dimethyl Phthalate 13c2
Pathways for Targeted Carbon-13 Incorporation
The synthesis of Dimethyl Phthalate-13C2 necessitates a strategic approach to ensure the precise and efficient incorporation of the carbon-13 isotopes. This is typically achieved through multi-step synthesis schemes that utilize commercially available or custom-synthesized isotopic precursor materials.
Multi-Step Synthesis Schemes and Reaction Optimization
The primary and most direct route to this compound involves the well-established Fischer esterification reaction. This method is adapted to incorporate the isotopic labels by utilizing 13C-labeled starting materials. The general reaction scheme is as follows:
Step 1: Esterification. Phthalic anhydride (B1165640), which can be sourced with a 13C-labeled benzene (B151609) ring, is reacted with two equivalents of 13C-labeled methanol (B129727) in the presence of an acid catalyst. Commonly used catalysts include concentrated sulfuric acid or Lewis acids.
The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the diester. Reaction optimization is crucial to maximize the yield and ensure complete incorporation of the isotopic labels. Key parameters that are often optimized include:
Catalyst Choice and Concentration: While sulfuric acid is effective, other catalysts may offer milder reaction conditions and easier removal during purification.
Reaction Temperature and Time: Careful control of temperature and reaction duration is necessary to ensure the reaction goes to completion without significant side-product formation.
Molar Ratio of Reactants: Using a slight excess of the labeled methanol can help to drive the reaction forward and ensure complete esterification of the phthalic anhydride.
A visual representation of a potential synthesis pathway is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Phthalic Anhydride-[13C]x | Methanol-[13C]y | H₂SO₄ (conc.) | This compound |
| Labeled Precursor | Labeled Precursor | Acid Catalyst | Final Labeled Compound |
Selection and Utilization of Isotopic Precursor Materials
The successful synthesis of this compound is entirely dependent on the availability and purity of the 13C-labeled precursors. The specific labeling pattern of the final product dictates the choice of these starting materials. To achieve a "13C2" designation, several precursor combinations are theoretically possible, with the most practical approach involving the use of precursors where the labeling is strategically placed.
Commercially available isotopic precursors relevant to the synthesis of this compound include:
Phthalic Anhydride-[13C]x: Phthalic anhydride can be synthesized with one or more 13C atoms incorporated into its aromatic ring or carbonyl groups. For this compound, a di-labeled phthalic anhydride would be a direct precursor.
Methanol-[13C]: Methanol with the carbon atom labeled as 13C is a readily available and commonly used reagent in isotopic labeling.
The selection of the precursor will determine the position of the 13C atoms in the final Dimethyl Phthalate (B1215562) molecule. For instance, reacting a non-labeled phthalic anhydride with two molecules of Methanol-[13C] would result in Dimethyl Phthalate labeled at the two methyl ester carbons.
Post-Synthetic Purification and Isolation Techniques
Following the synthesis, a rigorous purification process is essential to isolate the this compound from unreacted starting materials, the catalyst, and any potential side products. Standard purification techniques for esters are generally applicable, with some modifications to handle the often smaller scales of isotopic synthesis.
Common purification steps include:
Neutralization: The acidic catalyst is neutralized with a weak base, such as a sodium bicarbonate solution.
Extraction: The product is extracted from the aqueous layer using an organic solvent in which dimethyl phthalate is highly soluble.
Washing: The organic layer is washed with water and brine to remove any remaining impurities.
Drying: The organic layer is dried over an anhydrous salt, such as magnesium sulfate, to remove any residual water.
Solvent Removal: The solvent is removed under reduced pressure.
Distillation or Chromatography: The final purification of the this compound is typically achieved through vacuum distillation or column chromatography to obtain a product of high chemical and isotopic purity.
Quantitative Assessment of Isotopic Purity and Enrichment Efficiency
Determining the isotopic purity and the efficiency of the 13C incorporation is a critical final step. This is typically accomplished using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. The mass spectrum of this compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the unlabeled compound, confirming the incorporation of the two 13C atoms. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is a powerful tool for confirming the position of the 13C labels within the molecule. The chemical shifts and coupling constants in the 13C NMR spectrum provide definitive structural information and confirm that the labels are in the desired locations.
The data from these analyses are crucial for validating the success of the synthesis and for the accurate interpretation of data in subsequent applications of the labeled compound.
Advancements in Scalable and Cost-Effective Synthesis of this compound
Research in the field of isotopic labeling is continuously seeking to improve the scalability and cost-effectiveness of synthetic procedures. While the synthesis of isotopically labeled compounds is inherently more expensive than their unlabeled counterparts due to the high cost of the precursor materials, several strategies are being explored to mitigate these costs.
Advancements include:
Development of More Efficient Catalysts: The use of highly efficient and recyclable catalysts can reduce reaction times and the amount of catalyst required, thereby lowering costs.
Optimization of Reaction Conditions: By fine-tuning reaction parameters, the yield of the desired labeled product can be maximized, reducing the waste of expensive isotopic precursors.
Exploration of Alternative Synthetic Routes: Researchers are investigating novel synthetic pathways that may offer higher yields or utilize less expensive starting materials.
These ongoing efforts are crucial for making isotopically labeled compounds like this compound more accessible for a wider range of scientific research.
Advanced Analytical Techniques Employing Dimethyl Phthalate 13c2
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Dimethyl Phthalate-13C2, to the sample. This labeled compound, known as an internal standard, exhibits nearly identical chemical and physical properties to the native analyte. researchgate.net Consequently, it experiences similar effects during sample preparation, extraction, and analysis, including any potential losses or variations in instrument response. researchgate.net By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, it is possible to accurately determine the concentration of the native analyte, effectively correcting for procedural inconsistencies and matrix-induced signal variations. mdpi.com
In the quantitative analysis of dimethyl phthalate (B1215562), this compound serves as an ideal internal standard. Its utility stems from its chemical similarity to the target analyte, ensuring that it behaves analogously throughout the analytical workflow. researchgate.net When added to a sample at a known concentration prior to any processing steps, it provides a reliable reference for quantification.
The primary function of this compound is to compensate for variations that can occur at different stages of the analysis. This includes correcting for the loss of the analyte during sample preparation and extraction procedures. researchgate.net Furthermore, it plays a crucial role in mitigating the impact of matrix effects, which are a common source of imprecision in mass spectrometry-based analyses. waters.com Matrix effects arise from co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.com Since this compound is affected by these matrix components in a similar manner to the unlabeled dimethyl phthalate, the ratio of their signals remains constant, allowing for accurate determination of the analyte's concentration. mdpi.com The use of a stable isotope-labeled internal standard like this compound is considered one of the most effective approaches to compensate for these matrix-related challenges. researchgate.net
The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. wjarr.com When using this compound in IDMS, key validation parameters are assessed to demonstrate the method's performance.
Accuracy refers to the closeness of the measured value to the true value. In the context of phthalate analysis, accuracy is often evaluated by analyzing certified reference materials or by performing recovery studies on spiked samples. nih.gov Methods employing isotopic dilution typically achieve high accuracy, with recoveries often falling within the range of 85% to 115%. nih.gov For instance, studies on phthalate analysis have reported recoveries in the range of 70.9% to 110%. researchgate.net
Precision is a measure of the repeatability of the analytical method, typically expressed as the relative standard deviation (RSD). researchgate.net It is assessed at different levels, including intra-day (repeatability) and inter-day (intermediate precision) analysis of quality control samples. nih.gov For phthalate analysis using mass spectrometry, RSD values are generally expected to be below 20%. researchgate.net Some validated methods have demonstrated even better precision, with RSDs of less than 15%. nih.gov
Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. demarcheiso17025.com The LOD is often determined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a signal-to-noise ratio of 10:1. wjarr.com These limits are influenced by the analytical instrument's sensitivity and the sample matrix. epa.gov For phthalate analysis in various matrices, LODs can range from the low micrograms per liter (µg/L) to nanograms per milliliter (ng/mL) level. nih.govresearchgate.net
The table below summarizes typical validation parameters for analytical methods quantifying phthalates using isotope dilution mass spectrometry.
| Validation Parameter | Typical Performance Metric |
| Accuracy (% Recovery) | 85% - 115% nih.gov |
| Precision (% RSD) | < 15% nih.gov |
| Limit of Detection (LOD) | Analyte and matrix dependent, often in the µg/L to ng/mL range nih.govresearchgate.net |
| Limit of Quantification (LOQ) | Analyte and matrix dependent, often in the µg/L to ng/mL range nih.govresearchgate.net |
Matrix effects present a significant challenge in the analysis of complex samples, as they can adversely affect the accuracy, precision, and sensitivity of the method. nih.govnih.gov These effects are caused by components of the sample matrix that co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement. waters.com While the use of a stable isotope-labeled internal standard like this compound is a primary strategy for compensating for these effects, additional measures are often necessary, especially in highly complex matrices. mdpi.comwaters.com
One key strategy is the optimization of sample preparation and clean-up procedures . researchgate.net Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove a significant portion of the interfering matrix components before the sample is introduced into the analytical instrument. nih.gov
Chromatographic separation also plays a vital role. nih.gov By optimizing the chromatographic conditions, it is possible to separate the analyte of interest from the majority of the matrix components, thereby reducing their impact on ionization. researchgate.net This can involve adjusting the mobile phase composition, gradient profile, or selecting a different type of chromatographic column. mdpi.com
Another approach is the use of matrix-matched calibration standards . nih.gov This involves preparing the calibration standards in a blank matrix that is representative of the samples being analyzed. nih.gov This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. nih.gov
Finally, instrumental parameters in the mass spectrometer can be adjusted to minimize matrix effects. mdpi.com For example, the choice of ionization source can have an impact; atmospheric pressure chemical ionization (APCI) is sometimes less susceptible to matrix effects than electrospray ionization (ESI). mdpi.com
An integrated approach that combines the use of a stable isotope-labeled internal standard with effective sample preparation, optimized chromatography, and appropriate calibration strategies is the most robust way to mitigate matrix effects in complex samples. nih.govresearchgate.net
Chromatographic Separation Coupled with Mass Spectrometric Detection
The combination of a chromatographic separation technique with mass spectrometric detection provides a highly selective and sensitive platform for the analysis of this compound and its unlabeled counterpart. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most common separation techniques employed for this purpose.
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like dimethyl phthalate. The optimization of GC-MS parameters is critical for achieving good chromatographic resolution, sensitivity, and accurate quantification.
Key parameters that are typically optimized include:
Injector Temperature and Mode: The injector is usually operated in splitless mode to maximize the transfer of the analyte onto the column, which is important for trace-level analysis. oiv.int The temperature is set high enough to ensure the rapid volatilization of dimethyl phthalate without causing thermal degradation. oiv.int
GC Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used for phthalate analysis. shimadzu.com The dimensions of the column (length, internal diameter, and film thickness) are chosen to provide the necessary separation efficiency.
Oven Temperature Program: A temperature gradient is employed to ensure the effective separation of dimethyl phthalate from other compounds in the sample. oiv.int The program typically starts at a lower temperature, which is then ramped up to a final temperature to elute all compounds of interest. oiv.int
Carrier Gas Flow Rate: Helium is the most common carrier gas, and its flow rate is optimized to achieve the best separation efficiency. oiv.int
MS Parameters: In the mass spectrometer, electron ionization (EI) is the standard ionization technique. oiv.int For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of dimethyl phthalate and its 13C2-labeled internal standard. oiv.int The temperatures of the ion source and transfer line are also optimized. oiv.int
The following table provides an example of typical GC-MS parameters for phthalate analysis.
| Parameter | Typical Setting |
| Injector | |
| Mode | Splitless oiv.int |
| Temperature | 280°C oiv.int |
| GC Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane shimadzu.com |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness shimadzu.com |
| Oven Program | |
| Initial Temperature | 100°C (hold 1 min) oiv.int |
| Ramp Rate | 10°C/min to 230°C, then 25°C/min to 300°C oiv.int |
| Final Temperature | 300°C (hold 8 min) oiv.int |
| Carrier Gas | |
| Gas | Helium oiv.int |
| Flow Rate | 1 mL/min (constant flow) oiv.int |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV oiv.int |
| Acquisition Mode | Selected Ion Monitoring (SIM) oiv.int |
| Source Temperature | 250°C oiv.int |
| Transfer Line Temp. | 300°C oiv.int |
HPLC-MS, particularly with a tandem mass spectrometer (MS/MS), is another powerful technique for the analysis of phthalates, including dimethyl phthalate. It is especially useful for analytes that are not easily volatilized or are thermally labile.
The development of an HPLC-MS method involves several key steps:
Selection of Chromatographic Conditions: A reversed-phase C18 column is commonly used for the separation of phthalates. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a gradient elution program to achieve optimal separation. nih.gov The column temperature and flow rate are also optimized to improve peak shape and resolution. nih.gov
Optimization of Mass Spectrometric Parameters: An electrospray ionization (ESI) source is frequently used for the analysis of phthalates by HPLC-MS. nih.gov The optimization of MS/MS parameters is crucial for sensitivity and selectivity. This involves selecting the appropriate precursor ion for dimethyl phthalate and its 13C2-labeled internal standard and then optimizing the collision energy to generate characteristic product ions. nih.gov The analysis is typically performed in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov
Sample Preparation: As with GC-MS, appropriate sample preparation is essential to remove interfering matrix components. nih.gov This may involve solid-phase extraction or liquid-liquid extraction. nih.gov
The development of a robust HPLC-MS method, in conjunction with the use of this compound as an internal standard, allows for the highly sensitive and accurate quantification of dimethyl phthalate in a wide range of complex samples.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis and Metabolite Annotation
High-Resolution Mass Spectrometry (HRMS) offers unparalleled mass accuracy and resolution, making it an indispensable tool for complex mixture analysis. lcms.cz When used in conjunction with isotopically labeled standards like this compound, HRMS facilitates the confident identification and annotation of metabolites, even at trace levels. nih.gov
The core principle of this approach lies in the predictable mass difference between the unlabeled (native) compound and its stable isotope-labeled counterpart. In this compound, the two ¹³C atoms introduce a specific mass shift compared to the natural ¹²C-containing DMP. When a biological system metabolizes DMP, it will also process the co-administered this compound in an identical fashion. This results in the formation of metabolite pairs that are chemically identical but differ in mass by a known value.
This distinct isotopic signature creates a "doublet" of peaks in the mass spectrum for each metabolite. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can easily resolve these doublets. lcms.cznih.gov By filtering the complex dataset for these specific mass differences, analysts can rapidly pinpoint potential metabolites of DMP that might otherwise be lost in the biological background noise. nih.govsemanticscholar.org
Metabolite annotation is significantly streamlined using this method. nih.govnih.gov Once a candidate isotopic pair is detected, the high mass accuracy of HRMS allows for the confident assignment of an elemental composition to the ion. nih.gov Subsequent fragmentation analysis (MS/MS) of both the labeled and unlabeled metabolite ions provides further structural confirmation. The fragmentation patterns will be nearly identical, but fragments containing the ¹³C label will exhibit the expected mass shift, confirming their origin from the parent compound. nih.gov This technique is particularly valuable for discovering and identifying previously unknown metabolites in non-targeted analysis studies. nih.gov
Table 1: Theoretical Mass Shifts for Potential Dimethyl Phthalate Metabolites using this compound This table illustrates the expected mass differences that would be searched for in an HRMS dataset to identify metabolites derived from this compound (labeled at the two carbonyl carbons).
| Metabolite | Chemical Formula (Unlabeled) | Exact Mass (Unlabeled) | Exact Mass (¹³C₂ Labeled) | Expected Mass Shift (Da) |
| Mono-methyl phthalate | C₉H₈O₄ | 180.0423 | 182.0490 | +2.0067 |
| Phthalic acid | C₈H₆O₄ | 166.0266 | 168.0333 | +2.0067 |
| Hydroxylated Mono-methyl phthalate | C₉H₈O₅ | 196.0372 | 198.0439 | +2.0067 |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for molecular structure elucidation. mdpi.com While HRMS provides information on elemental composition and connectivity through fragmentation, NMR offers unambiguous confirmation of the complete chemical structure, including the precise location of isotopic labels. nih.gov For this compound, ¹³C NMR is particularly crucial for verifying that the stable isotopes are incorporated at the intended positions.
In a standard ¹³C NMR spectrum of unlabeled Dimethyl Phthalate, each unique carbon atom in the molecule produces a distinct signal at a characteristic chemical shift. chemicalbook.com When Dimethyl Phthalate is enriched with ¹³C at specific sites (e.g., the carbonyl carbons), the corresponding signals in the ¹³C NMR spectrum will be dramatically enhanced in intensity. This enhancement provides direct evidence of isotopic incorporation.
Furthermore, NMR can confirm the position of the label through analysis of carbon-carbon coupling constants (J-couplings). If the two ¹³C labels are adjacent, a ¹Jcc coupling would be observed, splitting the signals into doublets. While less common for this specific molecule, this type of analysis is a powerful tool for position verification in more complex labeling patterns. This technique, often referred to as Position-Specific Isotope Analysis (PSIA) by NMR, provides an isotopic fingerprint of a molecule, confirming not just the presence of the isotope but its exact location. nih.govresearchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for Dimethyl Phthalate and Expected Observations for this compound (Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data for unlabeled DMP is representational.) chemicalbook.com
| Carbon Position | Representative Chemical Shift (ppm) in Unlabeled DMP | Expected Observation in Carbonyl-Labeled Dimethyl Phthalate-¹³C₂ |
| Aromatic C (quaternary) | ~132 | No change |
| Aromatic C-H | ~129 | No change |
| Aromatic C-H | ~131 | No change |
| Carbonyl (C=O) | ~167 | Signal intensity dramatically increased |
| Methyl (-OCH₃) | ~52 | No change |
Automated Analytical Workflows and Data Processing for Labeled Phthalates
The high-throughput demands of modern biomonitoring and metabolomics studies have driven the development of automated analytical workflows. nih.gov These systems integrate sample preparation, chromatographic separation, and mass spectrometric detection to increase efficiency, reduce manual error, and minimize the risk of sample contamination—a significant concern in phthalate analysis. researchgate.netthermofisher.com
A typical automated workflow for analyzing metabolites of labeled phthalates begins with automated sample preparation, often employing online Solid-Phase Extraction (SPE). nih.govresearchgate.net In this step, a robotic system handles the loading of urine or other biological samples, extraction of the analytes of interest onto an SPE cartridge, washing away interferences, and eluting the purified analytes directly into the liquid chromatography (LC) system. nih.gov This is seamlessly coupled with High-Performance Liquid Chromatography (HPLC) for separation, followed by detection using tandem mass spectrometry (MS/MS). researchgate.net
Table 3: Overview of an Automated Workflow for Labeled Phthalate Analysis
| Stage | Technology/Method | Key Advantage |
| Sample Preparation | Automated online Solid-Phase Extraction (SPE) | Reduces manual labor, minimizes contamination, improves reproducibility. nih.govresearchgate.net |
| Analyte Separation | High-Performance Liquid Chromatography (HPLC) | Separates metabolites from complex biological matrix components. nih.gov |
| Detection & Quantification | High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity, selectivity, and mass accuracy for confident identification. nih.govresearchgate.net |
| Data Processing | Isotope tracing algorithms (e.g., SMAIT), AI/ML for peak integration | Rapidly identifies potential metabolites based on isotopic signature, shortens analysis time. nih.govsemanticscholar.orgtechnologynetworks.com |
Mechanistic and Kinetic Investigations Utilizing Dimethyl Phthalate 13c2 As a Tracer
Elucidation of Biotransformation Pathways in Environmental Systems
In environmental matrices, DMP is subject to degradation by diverse microbial communities. The use of ¹³C-labeled DMP allows for the definitive tracing of its biotransformation, distinguishing its breakdown products from the complex background of naturally occurring organic matter.
The initial step in the microbial degradation of DMP, under both aerobic and anaerobic conditions, is the hydrolysis of one of the ester bonds. d-nb.info This reaction is catalyzed by microbial esterases and results in the formation of Monomethyl Phthalate (B1215562) (MMP) and methanol (B129727). nih.govresearchgate.net Following this primary transformation, MMP can be further hydrolyzed to Phthalic Acid (PA) and another molecule of methanol. nih.govwikipedia.org
Studies using isotopically labeled DMP confirm this pathway. When ¹⁴C-carbonyl-labeled DMP was incubated with rat liver homogenates, over 97% of the resulting phthalic acid-containing derivatives was identified as the nonmutagenic metabolite, MMP. nih.gov In rats administered DMP, the main metabolites recovered were MMP and free phthalic acid. industrialchemicals.gov.au The presence of the ¹³C label in the MMP and PA fractions in tracer studies would provide conclusive proof that these compounds are direct metabolites of DMP.
Table 1: Primary and Subsequent Metabolites of Dimethyl Phthalate Biotransformation
| Parent Compound | Primary Metabolite | Subsequent Metabolite |
|---|---|---|
| Dimethyl Phthalate (DMP) | Monomethyl Phthalate (MMP) | Phthalic Acid (PA) |
Compound-specific isotope analysis (CSIA) is a critical technique for tracing the flow of carbon and understanding atom-specific processes in degradation networks. ufz.de By analyzing the isotopic composition (e.g., the ratio of ¹³C to ¹²C) of the remaining parent compound and its transformation products, researchers can gain insights into the reaction mechanisms. A significant shift in the isotopic ratio, known as isotopic fractionation, occurs because reactions involving the heavier ¹³C isotope are slightly slower than those involving ¹²C.
The magnitude of this fractionation provides clues about which chemical bonds are broken during the reaction. For instance, a study on the abiotic and biotic hydrolysis of phthalate esters showed significant carbon isotopic fractionation, which is consistent with the cleavage of the C-O bond in the ester group. ufz.de The use of Dimethyl Phthalate-13C2 as a starting material with a known, enriched isotopic signature allows for even more sensitive tracking. As the ¹³C-DMP is degraded, the label is transferred to its metabolites. By quantifying the ¹³C enrichment in MMP, PA, and eventually in mineralization products like CO₂, the complete carbon flow through the degradation network can be mapped. This technique was effectively used to deduce the photolysis mechanism of diethyl phthalate (DEP), a related compound, where a profound ¹³C enrichment in the residual DEP pointed to the initial cleavage of a C-O bond. sci-hub.st
Microbial degradation of phthalates proceeds through fundamentally different pathways under aerobic and anaerobic conditions. d-nb.inforesearchgate.net Isotopic tracer studies are invaluable for detailing these distinct mechanisms.
Aerobic Degradation: Under aerobic conditions, after the initial hydrolysis to phthalic acid, microorganisms introduce hydroxyl groups to the aromatic ring using dioxygenase enzymes. d-nb.infonih.gov The metabolic pathways then converge at 3,4-dihydroxybenzoic acid (protocatechuate), which undergoes ring cleavage before being funneled into central metabolic cycles like the TCA cycle. nih.govnih.gov Studies on the biodegradation of DMP by various bacterial strains, including Micrococcus sp. and Comamonas acidovorans, have confirmed the formation of MMP and PA as key intermediates before further degradation. nih.govresearchgate.net
Anaerobic Degradation: In the absence of oxygen, bacteria employ a different strategy. After hydrolysis to phthalate, the molecule is activated by conversion to a thioester, typically phthaloyl-CoA. d-nb.inforesearchgate.net This is followed by a mechanistically challenging decarboxylation step to form benzoyl-CoA, a central intermediate in anaerobic aromatic compound degradation. d-nb.inforesearchgate.netsemanticscholar.org Characterization of anaerobic sludge capable of degrading DMP has identified microbial communities where different operational taxonomic units are likely responsible for the initial de-esterification and the subsequent degradation of the phthalate moiety. nih.gov
Isotopic fractionation studies can differentiate between these pathways and even between biotic and abiotic hydrolysis. For DMP, similar apparent kinetic isotope effects (AKIEs) were observed for both abiotic hydrolysis and aerobic biodegradation, indicating a common C-O bond cleavage pathway as the initial step in both processes. ufz.de
Examination of Abiotic Transformation Mechanisms
Beyond microbial action, DMP can be transformed in the environment through abiotic processes such as photodegradation and hydrolysis. Labeled tracers like this compound are essential for determining the kinetics and mechanisms of these reactions.
Photodegradation, or photolysis, occurs when DMP absorbs ultraviolet (UV) radiation, leading to its decomposition. The process can be direct, or it can be mediated by reactive species. In the direct UV photolysis of DMP, the primary mechanism can involve the cleavage of the C-C bond of the aromatic ring and the aliphatic chain. frontiersin.org
However, photodegradation is often enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or other reactive species. nih.gov Hydroxyl radicals (•OH) are frequently identified as the main oxidative species responsible for DMP degradation in such systems. frontiersin.orgnih.govnih.gov These highly reactive radicals attack the DMP molecule, leading to the formation of hydroxylated intermediates, such as dimethyl 3-hydroxyphthalate and dimethyl 2-hydroxyphthalate. scispace.com The specific degradation pathway and intermediate products can vary depending on the reaction system. For example, in a TiO₂-UV-O₂ system, hydroxylation of the aromatic ring is the primary pathway, whereas in a TiO₂-UV-Fe(VI) system, phthalic acid was found to be the main intermediate product, suggesting a different reaction mechanism. scispace.com The use of ¹³C-labeled DMP would allow for the definitive tracing of these distinct pathways by tracking the incorporation of the ¹³C label into the various identified intermediates.
DMP can undergo hydrolysis in aqueous environments, although the process is generally slow, with a reported half-life of 3.2 years under neutral conditions. d-nb.infonih.gov This reaction involves the cleavage of the ester bond by a water molecule.
Compound-specific isotope analysis has been used to investigate the kinetics and mechanisms of this process in detail. By measuring the carbon and hydrogen isotopic fractionation of DMP during hydrolysis across a range of pH values (2, 7, and 10), researchers have been able to calculate apparent kinetic isotope effects (AKIEs). ufz.de The AKIE is the ratio of the reaction rate of the light isotopologue (containing ¹²C) to the heavy isotopologue (containing ¹³C). A value greater than 1 indicates that the bond containing the isotope is being broken in the rate-determining step of the reaction. The calculated carbon AKIE values for DMP hydrolysis fall within a range expected for C-O bond cleavage, providing strong evidence for the reaction mechanism. ufz.de
Table 2: Apparent Kinetic Isotope Effects (AKIE) for Carbon during DMP Transformation
| Condition | Process | Apparent Kinetic Isotope Effect (AKIEC) |
|---|---|---|
| pH 2 | Abiotic Hydrolysis | 1.036 ± 0.002 |
| pH 7 | Abiotic Hydrolysis | 1.042 ± 0.003 |
| pH 10 | Abiotic Hydrolysis | 1.037 ± 0.001 |
| - | Aerobic Biodegradation | 1.034 ± 0.002 |
Data sourced from Zhang et al. (2019). ufz.de
The consistency of the AKIE values across different abiotic and biotic conditions highlights that the initial hydrolytic C-O bond cleavage is the common, rate-limiting step that governs the isotopic fractionation of DMP in these environmental systems. ufz.de
Evaluation of Isotopic Fractionation Factors (ε) for Reaction Mechanism Elucidation
The analysis of carbon (¹³C) isotopic fractionation in Dimethyl Phthalate (DMP) provides significant insights into the mechanisms of its degradation pathways. Compound-Specific Isotope Analysis (CSIA) is a powerful tool for identifying reaction pathways in environmental and engineered systems. researchgate.net By measuring the change in the isotopic composition (δ¹³C) of the remaining DMP as a reaction progresses, an isotopic fractionation factor (ε) can be determined. This factor is characteristic of a specific reaction mechanism, as different pathways can result in distinct isotope effects. researchgate.net
Dual stable isotope analysis, which correlates the fractionation of two different isotopes, such as carbon (¹³C) and hydrogen (²H), can further enhance the diagnostic potential for elucidating reaction mechanisms. ufz.de The relationship between the changes in hydrogen and carbon isotope ratios (Λ = Δδ²H/Δδ¹³C) provides a unique signature for different types of reactions, such as hydrolysis, biodegradation, or photosensitized degradation. ufz.denih.gov
For instance, studies on the abiotic and biotic hydrolysis of phthalate esters, including DMP, have shown significant carbon isotopic fractionation. ufz.deresearchgate.net The apparent kinetic isotope effects for carbon (AKIEc) during the hydrolytic cleavage of the C-O bond in phthalate esters typically fall within a range of 1.03–1.09. ufz.deresearchgate.net The similarity in AKIEc and Λ values for both abiotic and biotic hydrolysis suggests a common C-O bond cleavage pathway, indicating that dual isotope analysis can be used to detect and quantify hydrolytic processes in the environment. ufz.de
In photosensitized degradation processes, the isotopic fractionation of phthalates is dependent on the specific reaction mechanism, such as attack by hydroxyl radicals (•OH) or reactions involving excited triplet-state species. nih.govnih.gov For example, the correlation of ²H and ¹³C fractionation can be used to differentiate between biodegradation, hydrolysis, and photosensitized reactions initiated by humic substances. nih.gov Comparing the Λ values from a specific degradation process to those from reference experiments with known reaction mechanisms allows for the identification of the dominant transformation pathway. nih.govnih.gov
Table 1: Isotopic Fractionation Parameters for Phthalate Ester Degradation
| Phthalate Ester | Degradation Process | Isotope | Fractionation Factor (ε) ‰ | Λ Value (Δδ²H/Δδ¹³C) | Reference |
|---|---|---|---|---|---|
| Diethyl Phthalate (DEP) | UV/PPHA system (•OH-induced) | Carbon (¹³C) | -1.8 ± 0.4 | 3.2 ± 0.8 | nih.govacs.org |
| Diethyl Phthalate (DEP) | UV/PPHA system (•OH-induced) | Hydrogen (²H) | -9.0 ± 1 | 3.2 ± 0.8 | nih.govacs.org |
| Dibutyl Phthalate (DBP) | UV/PPHA/TMP experiment (•OH-induced) | Carbon (¹³C) | -0.8 ± 0.3 | 8.7 ± 2.5 | nih.govacs.org |
| Dibutyl Phthalate (DBP) | UV/PPHA/TMP experiment (•OH-induced) | Hydrogen (²H) | -9.0 ± 2 | 8.7 ± 2.5 | nih.govacs.org |
| Diethyl Phthalate (DEP) | Photosensitized reaction with Goethite | N/A | N/A | -5.1 ± 1.8 | nih.gov |
| Diethyl Phthalate (DEP) | Photosensitized reaction with Magnetite | N/A | N/A | -18.9 ± 3.9 | nih.gov |
Kinetic Rate Determination for Environmental and Biological Processes
The determination of kinetic rates for the transformation of Dimethyl Phthalate (DMP) is crucial for predicting its environmental fate and designing effective remediation strategies. Kinetic studies have been conducted across various biological and chemical degradation processes.
In biological systems, the biodegradation of DMP has been shown to follow specific kinetic models. For example, the biodegradation of DMP by Micrococcus sp. strain KS2 was effectively described by the Haldane model, which accounts for substrate inhibition at high concentrations. nih.govresearchgate.net In batch experiments, this strain was capable of degrading DMP concentrations up to 1250 mg/l. nih.govresearchgate.net Process optimization revealed that maximum degradation (99.67%) could be achieved under specific conditions of pH 7.05, temperature 31.5 °C, and an initial DMP concentration of 289.19 mg/l. nih.govresearchgate.netnih.gov Such studies provide essential parameters for designing bioreactors to treat DMP-contaminated wastewater.
In abiotic environmental processes, the kinetics of DMP degradation are influenced by the specific chemical reactions involved. The reaction between DMP and the hydroxyl radical (•OH), a key oxidant in advanced oxidation processes (AOPs), is extremely rapid. calstate.edunih.gov The bimolecular rate constant for this reaction has been determined to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. nih.gov This high rate constant indicates that •OH-mediated degradation is a significant pathway for DMP removal in environments where these radicals are generated. calstate.edunih.gov
Table 2: Kinetic Parameters for Dimethyl Phthalate (DMP) Degradation
| Process | System/Organism | Kinetic Model/Parameter | Value | Reference |
|---|---|---|---|---|
| Biodegradation | Micrococcus sp. KS2 | Optimal pH | 7.05 | nih.govnih.gov |
| Biodegradation | Micrococcus sp. KS2 | Optimal Temperature | 31.5 °C | nih.govnih.gov |
| Biodegradation | Micrococcus sp. KS2 | Optimal Initial Concentration | 289.19 mg/l | nih.govnih.gov |
| Biodegradation | Micrococcus sp. KS2 | Fitted Kinetic Model | Haldane Model | nih.govresearchgate.net |
| Reaction with Hydroxyl Radical | Aqueous Solution (Radiolysis) | Bimolecular Rate Constant (k) | (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹ | nih.gov |
| Catalytic Hydrolysis | Anion Exchange Resin D201-OH | Overall Reaction Order | 1.76 | nih.gov |
| Catalytic Hydrolysis | Anion Exchange Resin D201-OH | Apparent Activation Energy | 34.6 kJ/mol | nih.gov |
Environmental Fate and Transport Studies of Phthalates with Isotopic Labeling
Tracking Distribution and Partitioning in Environmental Compartments
Isotopic labeling is instrumental in elucidating the complex pathways of Dimethyl Phthalate (B1215562) in the environment. By using Dimethyl Phthalate-13C2, scientists can track its movement between soil, water, and air, providing a clearer picture of its partitioning behavior.
The interaction of Dimethyl Phthalate with soil and sediment is a critical factor governing its mobility and bioavailability. Studies on the sorption of phthalates indicate that this process is influenced by the organic carbon content of the soil and sediment researchgate.net. While specific studies on the sorption-desorption dynamics of this compound are not abundant, research on similar organic contaminants using isotopic labeling demonstrates the power of this technique. For instance, ¹³C-labeled compounds are used to trace the carbon cycle in soil and understand sequestration mechanisms alfa-chemistry.com.
Batch equilibrium experiments are a common method to study these dynamics. In such experiments, a known concentration of this compound would be introduced to soil or sediment samples. Over time, the concentration of the labeled compound in both the solid and aqueous phases would be measured, allowing for the determination of key parameters such as the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc). These parameters are vital for predicting the extent to which DMP will be retained in soils and sediments or be available for transport.
The use of this compound would allow for precise quantification of these parameters, as it eliminates interference from pre-existing DMP in the environmental samples. This level of accuracy is essential for developing reliable environmental models.
Table 1: Hypothetical Sorption Coefficients for this compound in Various Soil Types
| Soil Type | Organic Carbon Content (%) | Kd (L/kg) | Koc (L/kg) |
| Sandy Loam | 1.5 | 15.0 | 1000 |
| Silt Loam | 2.5 | 37.5 | 1500 |
| Clay | 4.0 | 80.0 | 2000 |
Note: This table is illustrative and based on general principles of organic contaminant sorption. Actual values would need to be determined experimentally.
Volatilization is a significant pathway for the atmospheric entry of semi-volatile organic compounds like Dimethyl Phthalate. Once in the atmosphere, these compounds can undergo long-range transport researchgate.net. Isotopic labeling can be a powerful tool to study these processes. While direct studies on the volatilization of this compound are limited, research on other ¹³C-labeled organic pollutants has shown that stable isotope fractionation can be used to trace atmospheric transport processes nih.gov.
Tracer-release experiments, where a mixture of labeled and unlabeled compounds is released into a controlled environment, can provide insights into air-water gas exchange rates and atmospheric transport dynamics nih.gov. The distinct mass of this compound allows for its detection and quantification in air samples, even at very low concentrations, using techniques like gas chromatography-mass spectrometry (GC-MS). This data is crucial for understanding the atmospheric residence time and potential for long-range transport of DMP.
Groundwater is a significant environmental reservoir that can be contaminated by organic pollutants leaching from the soil nih.govresearchgate.net. The transport of these contaminants in the aqueous phase is a complex process influenced by factors such as advection, dispersion, and retardation due to sorption.
Isotopically labeled tracers, including those with ¹³C, are invaluable for studying groundwater contamination researchgate.net. By introducing this compound into a controlled aquifer system or a laboratory column experiment, researchers can accurately track its movement through the porous media. This allows for the determination of transport parameters such as the retardation factor, which quantifies how much slower the contaminant moves relative to the groundwater flow. The use of ¹³C-labeled compounds helps to distinguish the tracer from any background contamination, leading to more accurate model inputs researchgate.net.
Modeling Environmental Persistence and Degradation Rates
Predictive models are essential tools for assessing the long-term environmental risks posed by contaminants like Dimethyl Phthalate. Isotopic data plays a crucial role in the development and validation of these models, enhancing their accuracy and reliability.
Multimedia fate and transport models are used to predict the distribution and persistence of chemicals in the environment epa.gov. These models rely on accurate input parameters, such as partition coefficients and degradation rates. Isotopic data, derived from studies using compounds like this compound, can provide these crucial parameters with high precision nih.gov.
By incorporating data on sorption, volatilization, and aqueous transport obtained from tracer studies, these models can offer a more realistic simulation of the environmental behavior of DMP. For instance, the precise Kd and Koc values determined using this compound can be used to model its leaching potential and subsequent groundwater contamination risk more accurately.
Table 2: Key Parameters for Environmental Fate Modeling of Dimethyl Phthalate
| Parameter | Symbol | Typical Value Range | Importance |
| Soil-Water Partition Coefficient | Kd | 10 - 100 L/kg | Determines mobility in soil |
| Organic Carbon-Water Partition Coefficient | Koc | 500 - 2000 L/kg | Normalizes sorption to organic carbon content |
| Henry's Law Constant | H | 1.0 x 10⁻⁵ - 1.0 x 10⁻⁴ atm·m³/mol | Indicates potential for volatilization |
| Biodegradation Half-life | t₁/₂ | 1 - 10 days | Determines persistence in the environment |
Note: These values are illustrative and can vary significantly depending on environmental conditions.
A critical step in the development of any environmental model is its validation against real-world data. Tracer experiments using this compound provide an excellent means to perform this validation. By comparing the model's predictions with the measured concentrations of the labeled tracer in different environmental compartments over time, scientists can assess the model's accuracy and identify areas for refinement.
For example, a groundwater transport model could be validated by injecting a pulse of this compound into an experimental aquifer and then monitoring its concentration at various downgradient locations. Discrepancies between the observed and predicted concentrations would indicate that the model's parameters (e.g., dispersion coefficient, retardation factor) may need to be adjusted. This iterative process of model refinement, guided by high-quality isotopic tracer data, leads to more robust and reliable predictive tools for environmental risk assessment.
Assessment of Bioremediation and Removal Technologies
The environmental persistence of phthalates, including dimethyl phthalate (DMP), has necessitated the development of effective bioremediation and advanced removal technologies. The assessment of these technologies is critical for ensuring the complete removal and mineralization of these contaminants. Isotopic labeling, particularly with stable isotopes like carbon-13, offers a powerful tool for tracing the fate of contaminants and verifying the efficacy of treatment processes.
Microbial Community Response to Phthalate Contamination and Isotopic Tracer Utilization
To conclusively identify the specific microorganisms responsible for the in-situ biodegradation of contaminants like DMP, Stable Isotope Probing (SIP) is an essential technique enviro.wikiutrgv.edu. SIP utilizes a substrate, such as this compound, that is enriched with a heavy stable isotope (¹³C) enviro.wiki. When introduced into a contaminated environment, microorganisms that actively metabolize the DMP will incorporate the ¹³C into their cellular components, such as DNA, RNA, and proteins utrgv.eduresearchgate.net. By separating and analyzing these ¹³C-labeled biomarkers, researchers can definitively identify the active members of the microbial community responsible for the degradation process researchgate.net. This method provides direct evidence of biodegradation and links specific microbial taxa to the environmental fate of the contaminant, overcoming the limitations of traditional methods that only measure the disappearance of the parent compound enviro.wiki.
| Microbial Genera | Observed Response to DMP | Environment | Reference |
|---|---|---|---|
| Dechloromonas | Increased abundance | Vertical Flow Constructed Wetland | researchgate.net |
| Pleomorphomonas | Increased abundance | Vertical Flow Constructed Wetland | researchgate.net |
| Novosphingobium | Increased abundance | Vertical Flow Constructed Wetland | researchgate.net |
| Thauera | Increased abundance | Vertical Flow Constructed Wetland | researchgate.net |
| Paenarthrobacter | Isolated strain (PH1) capable of complete DMP degradation | Municipal Waste Dumping Site | nih.gov |
| Micrococcus | Isolated strain (KS2) capable of DMP degradation | Municipal Wastewater Contaminated Soil | nih.gov |
| Cyanothece | Strain (PCC7822) capable of DMP degradation | Freshwater Culture | nih.gov |
Efficacy of Advanced Treatment Processes (e.g., Adsorption, Ozonation) for Dimethyl Phthalate Removal
Advanced treatment processes are crucial for removing DMP from water and wastewater, particularly when biological methods are insufficient. Ozonation and adsorption are two prominent and effective technologies.
Ozonation has proven highly effective for the degradation of DMP. While ozonation alone can achieve high removal rates of the parent DMP compound, its ability to achieve complete mineralization, measured as Total Organic Carbon (TOC) removal, can be limited rsc.org. Catalytic ozonation, which employs a catalyst to enhance the production of highly reactive hydroxyl radicals, significantly improves mineralization efficiency rsc.orgnih.govosti.gov. For instance, a heterogeneous catalytic ozonation system using a CeO₂/Al₂O₃ catalyst achieved almost 100% DMP removal within 15 minutes and increased the TOC removal rate to 44.16% rsc.org. Similarly, using a TiO₂/Al₂O₃ catalyst substantially enhanced the mineralization of DMP compared to sole ozonation nih.govosti.gov. The use of an isotopic tracer like this compound in such studies would be invaluable for elucidating the complex degradation pathways and confirming the complete conversion of the contaminant's carbon to ¹³CO₂, thereby providing a definitive measure of mineralization.
Adsorption using materials like activated carbon (AC) is another widely used method for removing phthalates from aqueous solutions mdpi.commdpi.com. The effectiveness of adsorption depends on the properties of both the phthalate and the adsorbent material mdpi.comwur.nl. Studies have shown that activated carbon can effectively adsorb DMP, although its capacity can be influenced by environmental factors such as the presence of other solvents like ethanol mdpi.com. Biochar, a lower-cost alternative to activated carbon, has also been investigated for phthalate removal mdpi.com. While effective for removing the compound from solution, adsorption is a physical separation process that does not destroy the contaminant. In assessing this technology, this compound can be used to precisely quantify the amount of DMP adsorbed onto the material versus amounts that may be lost to volatilization or biodegradation, ensuring an accurate mass balance and a true measure of the technology's efficacy.
| Treatment Process | Catalyst/Adsorbent | DMP Removal Efficiency | TOC Mineralization | Reference |
|---|---|---|---|---|
| Ozonation | None | ~100% after 20 min | 26.28% after 60 min | rsc.org |
| Catalytic Ozonation | CeO₂/Al₂O₃ | ~100% within 15 min | 44.16% after 60 min | rsc.org |
| Catalytic Ozonation | TiO₂/Al₂O₃ | Complete removal achieved | Highest among tested catalysts | nih.govosti.gov |
| Adsorption | Activated Carbon (AC) | High; capacity of 18.21 mg/g in water | Not Applicable (N/A) | mdpi.com |
| Adsorption | Biochar | Capacity dependent on material type and conditions | N/A | mdpi.com |
Advanced Research Applications and Future Directions
Integration of Dimethyl Phthalate-13C2 in 'Omics-Based Research (e.g., Metabolomics, Foodomics)
The use of stable isotope-labeled compounds is becoming increasingly integral to 'omics' research, such as metabolomics and foodomics. In these fields, which involve the comprehensive analysis of metabolites in a biological system, this compound serves as a crucial internal standard for liquid chromatography-mass spectrometry (LC-MS) based approaches. nih.govresearchgate.net The incorporation of a fully 13C-labeled metabolome, including standards like this compound, allows for the improved annotation of compounds and more reliable relative quantification. nih.govresearchgate.net
One of the primary challenges in untargeted metabolomics is distinguishing between true biological signals and analytical noise. researchgate.net The use of 13C isotope labeling strategies provides a technological solution to this problem. nih.gov By introducing a known quantity of this compound into a sample, researchers can correct for variations that may occur during sample preparation and analysis. This is particularly beneficial for high-resolution mass spectrometers, but it also significantly improves the quality of data from any mass spectrometry-based metabolomic platform. nih.govresearchgate.net
In the context of foodomics, which investigates food and nutrition through the application of 'omics' technologies, this compound can be used to accurately quantify the migration of phthalates from food packaging into foodstuffs. This is essential for assessing human exposure to these compounds.
Recent advancements have also explored the use of biologically generated 13C-labelled multiple internal standards for more accurate and quantitative lipidomics. rsc.org This approach, which utilizes organisms to produce a suite of labeled compounds, has shown significant reductions in the variability of lipid measurements compared to traditional normalization methods. rsc.org While not specific to this compound, this highlights the growing trend and potential for using complex mixtures of isotopically labeled standards to improve the accuracy and reliability of 'omics' data.
Below is an interactive data table summarizing the applications of isotopically labeled compounds in 'omics' research.
| Research Area | Application of Isotopically Labeled Compounds | Key Advantages |
| Metabolomics | Internal standards for LC-MS | Improved compound annotation, reliable relative quantification, discrimination of biological signals from noise nih.govresearchgate.net |
| Foodomics | Quantification of contaminant migration (e.g., from packaging) | Accurate assessment of human exposure to contaminants like phthalates |
| Lipidomics | Biologically generated 13C-labelled internal standards | Significant reduction in analytical variability, more accurate quantification of a wide range of lipids rsc.org |
Development of Reference Materials and Certified Standards for Global Analytical Research
Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and comparability of analytical measurements across different laboratories and over time. lgcstandards.com this compound plays a critical role in the development of CRMs for phthalate (B1215562) analysis. lgcstandards.comykcs.ac.cndntb.gov.ua These materials are used for the validation of analytical methods and for quality control in environmental and food safety testing. dntb.gov.uacpachem.com
The production of CRMs is a meticulous process that involves assessing the homogeneity and stability of the material. ykcs.ac.cncpachem.com Isotope dilution mass spectrometry (IDMS) is a primary method for assigning the certified value of a CRM, and this is where isotopically labeled standards like this compound are indispensable. ykcs.ac.cndntb.gov.ua By using a known amount of the labeled compound, analysts can achieve highly accurate and precise quantification of the target analyte.
Several national and international organizations produce and certify reference materials for phthalates in various matrices, including polymers, soils, and solutions. ykcs.ac.cndntb.gov.uasigmaaldrich.com These CRMs are essential for laboratories that monitor compliance with regulations regarding the use of phthalates in consumer products and for those conducting environmental monitoring. ykcs.ac.cnaccustandard.com The availability of high-quality CRMs containing this compound and other labeled phthalates supports the global effort to generate reliable data on the prevalence of these compounds. lgcstandards.com
The table below provides examples of how isotopically labeled compounds are utilized in the development of certified reference materials.
| CRM Application | Role of Isotopically Labeled Compound (e.g., this compound) | Matrix Examples |
| Method Validation | As an internal standard for Isotope Dilution Mass Spectrometry (IDMS) to establish certified values. ykcs.ac.cndntb.gov.ua | Polymers (e.g., PVC), Soils, Water ykcs.ac.cndntb.gov.ua |
| Quality Control | To ensure the accuracy and precision of routine analytical measurements. | Food contact materials, consumer products |
| Inter-laboratory Studies | To assess the proficiency of different laboratories in analyzing for phthalates. | Environmental samples, biological fluids |
Future Prospects in Stable Isotope Tracer Methodologies for Emerging Environmental Contaminants
Stable isotope tracers are powerful tools for elucidating the environmental fate and transport of contaminants. researchgate.netnih.govwur.nl The use of compounds like this compound in tracer studies allows researchers to follow the pathways of phthalates in complex environmental systems, such as soil and water. wur.nlnih.gov This is crucial for understanding their persistence, degradation, and potential for bioaccumulation. nih.govnih.gov
Compound-Specific Isotope Analysis (CSIA) is a particularly promising technique that can provide insights into the sources and transformation processes of organic pollutants. nih.gov By analyzing the isotopic composition of a contaminant at different points in the environment, it is possible to identify its origins and to determine the extent to which it has been degraded. The intentional release of a labeled compound like this compound can provide a clear signal to track these processes.
The integration of stable isotope data into environmental models is another area with significant future potential. iesc.gov.au Tracer studies can provide critical data for calibrating and validating models that predict the movement and fate of contaminants in the environment. iesc.gov.au This can lead to more accurate predictions of environmental concentrations and human exposure.
| Future Prospect | Description | Potential Impact |
| Expanded use for emerging contaminants | Applying stable isotope tracer methods to a broader range of pollutants beyond legacy contaminants. mdpi.comspringerprofessional.de | Improved understanding of the environmental behavior of new and understudied chemicals. |
| Environmentally relevant concentration studies | Conducting tracer experiments at low, realistic environmental concentrations due to enhanced analytical sensitivity. nih.gov | More accurate data for risk assessment and remediation planning. |
| Advanced Compound-Specific Isotope Analysis (CSIA) | Utilizing CSIA to pinpoint pollution sources and track degradation pathways of specific compounds. nih.gov | Better tools for environmental forensics and for monitoring the effectiveness of remediation efforts. |
| Integration with environmental models | Incorporating stable isotope tracer data to improve the predictive power of environmental fate and transport models. iesc.gov.au | More reliable predictions of contaminant distribution and potential exposure. |
Computational Chemistry Approaches Complementing Isotopic Tracer Studies
Computational chemistry offers a powerful set of tools that can complement and enhance the insights gained from isotopic tracer studies. mdpi.com Techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to model the behavior of molecules, including isotopically labeled compounds like this compound. mdpi.com
One area where computational chemistry can be particularly valuable is in predicting the fractionation of isotopes during chemical and biological processes. Isotope fractionation, the partitioning of isotopes between different phases or chemical species, can provide valuable information about reaction mechanisms and environmental processes. Computational models can help to interpret the results of CSIA studies by predicting the expected isotopic signatures for different degradation pathways.
Furthermore, computational tools are being developed to aid in the design and interpretation of 13C labeling experiments in metabolic flux analysis. nih.gov These tools can simulate the flow of carbon through metabolic networks and can help researchers to optimize experimental designs to obtain the most informative data. nih.gov While often applied in the context of cellular metabolism, these approaches could be adapted to study the biodegradation of environmental contaminants.
The combination of experimental tracer studies with computational modeling represents a powerful approach for gaining a comprehensive understanding of the environmental fate of contaminants. mdpi.com As computational methods become more accurate and accessible, they are likely to play an increasingly important role in environmental science.
| Computational Approach | Application in Isotopic Tracer Studies | Potential Benefits |
| Quantum Mechanics (QM) | Predicting isotope fractionation effects during chemical reactions. | Improved interpretation of CSIA data and a deeper understanding of reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Modeling the interactions of labeled compounds with environmental matrices (e.g., soil organic matter). mdpi.com | Insights into the sorption and transport behavior of contaminants. |
| Metabolic Flux Analysis Tools | Simulating the biodegradation pathways of contaminants and the resulting isotopic signatures. nih.gov | Aiding in the design of experiments to study microbial degradation of pollutants. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
